4-bromo-3,5-diethyl-1-methyl-1H-pyrazole
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Overview
Description
4-bromo-3,5-diethyl-1-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diethyl-1-methylpyrazole with bromine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
4-bromo-3,5-diethyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-bromo-3,5-diethyl-1-methyl-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-3,5-diethyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and other substituents play a crucial role in binding to these targets, thereby modulating their activity . The exact pathways and molecular interactions depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3,5-diethyl-1-methyl-1H-pyrazole: Lacks the bromine atom, resulting in different reactivity and applications.
4-chloro-3,5-diethyl-1-methyl-1H-pyrazole: Similar structure but with chlorine instead of bromine, leading to variations in chemical properties.
Uniqueness
4-bromo-3,5-diethyl-1-methyl-1H-pyrazole is unique due to the presence of the bromine atom, which enhances its reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
4-bromo-3,5-diethyl-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2/c1-4-6-8(9)7(5-2)11(3)10-6/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQKPOHBAILOPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1C)CC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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